5-Ethyl-1,4-oxazepane hydrochloride

Description

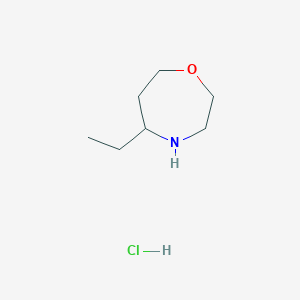

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-7-3-5-9-6-4-8-7;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMOKANNBMWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCOCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229274-92-2 | |

| Record name | 5-ethyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethyl 1,4 Oxazepane Hydrochloride and Analogues

Strategies for the Construction of the 1,4-Oxazepane (B1358080) Ring

The formation of the 1,4-oxazepane core, a seven-membered ring containing nitrogen and oxygen atoms in a 1,4-relationship, can be accomplished through several strategic approaches. These methods are often categorized by the type of reaction used to form the heterocyclic ring. researchgate.net Key strategies include intramolecular cyclization, ring-closing metathesis, multi-step condensation and reduction sequences, and cycloaddition reactions.

Cyclization Reactions in Oxazepane Formation

Intramolecular cyclization is a direct and common method for forming the 1,4-oxazepane ring by creating a new bond within a linear precursor. This strategy encompasses various specific reactions, including lactonization and other head-to-tail ring closures. researchgate.net For instance, the synthesis of 1,4-oxazepane-2,5-diones, which contain the core oxazepane structure, has been explored. However, the synthesis of these particular derivatives can be challenging due to the presence of a labile lactone and a carboxylic amide, which prefers a trans-conformation, making cyclization difficult for many standard methodologies. researchgate.net

One successful approach involves the use of N-protecting groups to facilitate the ring-closure of N-acyl amino acid precursors. When N-acyl amino acids without a third substituent on the nitrogen failed to cyclize, various protecting groups were evaluated to enable the reaction. researchgate.net Another strategy involves the cleavage of a protective group from a linear precursor, followed by spontaneous cyclization. For example, chiral 1,4-oxazepane-5-carboxylic acids have been prepared from polymer-supported homoserine. In this method, cleavage of a silyl (B83357) protective group from an N-phenacyl nitrobenzenesulfonamide precursor using trifluoroacetic acid (TFA) leads to spontaneous lactonization, forming the oxazepane ring. rsc.org

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including seven-membered heterocycles. wikipedia.org RCM utilizes metal catalysts, typically ruthenium-based, to facilitate the intramolecular reaction of two terminal alkenes, forming a cycloalkene and releasing ethylene (B1197577) gas. wikipedia.org This method is valued for its functional group tolerance and its ability to form rings that were previously difficult to access. wikipedia.org

The synthesis of nitrogen-containing heterocycles via RCM has been well-established, with early work demonstrating that subjecting allylamines to a Grubbs or Schrock catalyst can produce the ring-closed product in good to excellent yields. nih.gov The efficiency and applicability of RCM have been significantly enhanced by the development of successive generations of catalysts. nih.gov Oxygen and nitrogen heterocycles, such as 1,4-oxazepanes, are common targets for RCM due to their prevalence in natural products and pharmaceuticals. wikipedia.org The general approach involves synthesizing a diene precursor containing the requisite nitrogen and oxygen atoms in the chain, which then undergoes intramolecular metathesis to yield the unsaturated 1,4-oxazepine (B8637140) ring.

| Catalyst Generation | Common Name | Key Features |

| 1st Generation | Grubbs' Catalyst (G-I) | Good activity for terminal alkenes; sensitive to air and moisture. |

| 2nd Generation | Grubbs' Catalyst (G-II) | Features an N-heterocyclic carbene (NHC) ligand; higher activity and better stability. nih.gov |

| 2nd Generation | Hoveyda-Grubbs Catalyst (HG-II) | Isopropoxystyrene ligand provides increased stability and allows for catalyst recovery. nih.gov |

| 3rd Generation | Indenylidene Complexes | Designed for faster initiation and increased stability over earlier pyridine-based catalysts. nih.gov |

Condensation and Reduction Sequences in Oxazepane Synthesis

Multi-step synthetic sequences involving condensation and subsequent reduction are a versatile method for constructing the 1,4-oxazepane framework. These pathways build a linear acyclic precursor containing all the necessary atoms, which is then cyclized in a separate reduction step.

One such strategy is intramolecular reductive amidation, which has been used to synthesize oxazepino-fused tetrahydroquinolines. This method involves the reductive cyclization of ω-(8-quinolyloxy)alkyl esters using zinc in acetic acid, offering a simple and high-yielding route to the fused heterocyclic system. colab.ws Another relevant technique involves the reduction of a nitro group within a precursor molecule to an amine, which can then participate in an intramolecular cyclization. For example, in the synthesis of chiral 1,4-benzoxazepines, a nitro group is reduced using reagents like sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to generate the aniline (B41778) needed for ring closure. acs.org These examples highlight a general principle where a functional group is installed and later transformed via reduction to trigger the final ring-forming step.

Pericyclic Cycloaddition Reactions with Imines and Anhydrides

Pericyclic reactions, particularly cycloadditions, offer a pathway to heterocyclic systems by forming multiple bonds in a concerted or stepwise manner. While direct examples for the 1,4-oxazepane ring are less common than for related structures, the principles can be extended. For instance, [2+5] cycloaddition reactions between imine derivatives and anhydrides like maleic or phthalic anhydride (B1165640) have been successfully employed to synthesize seven-membered 1,3-oxazepine-4,7-dione rings. uokerbala.edu.iq This type of reaction is believed to proceed through a concerted process involving the addition of the five-atom anhydride component to the two-atom imine component. uokerbala.edu.iq

Similarly, 1,4-dipolar cycloaddition reactions have been utilized to create oxazepine structures. One method involves the in-situ generation of a 1,4-dipole from a precursor like an imidazo[1,5-a]pyridine (B1214698) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), which then reacts with a dipolarophile (e.g., the keto group of an isatin) to form a cycloadduct that can rearrange to the final oxazepine product. researchgate.net Although these examples form 1,3-oxazepines or other regioisomers, they demonstrate the utility of cycloaddition strategies in building seven-membered N,O-heterocycles.

Advanced Synthetic Approaches to 5-Ethyl-1,4-oxazepane Hydrochloride

While general methods for the 1,4-oxazepane core are established, the synthesis of specifically substituted analogues such as 5-Ethyl-1,4-oxazepane requires tailored approaches. Advanced techniques like reductive etherification provide a plausible and efficient route to such targets. The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Reductive Etherification Techniques

Intramolecular reductive etherification, or the closely related acid-catalyzed intramolecular cyclodehydration, is a direct method for forming cyclic ethers from precursors containing two hydroxyl groups or a hydroxyl and an amino group. This strategy has been successfully applied to the synthesis of substituted 1,4-oxazepanes. eurekaselect.com

A straightforward synthesis of 4,7-disubstituted 1,4-oxazepanes was achieved via a Brønsted acid-catalyzed intramolecular etherification of N-tethered bis-alcohols. eurekaselect.com The reaction proceeds by treating the precursor with a strong acid, such as sulfuric acid (H₂SO₄), in a solvent like p-dioxane. The mechanism involves the formation of a benzylic carbocation as a key intermediate, which is then trapped intramolecularly by the second hydroxyl group to close the seven-membered ring. eurekaselect.com

Based on this established methodology, a plausible synthetic route to 5-Ethyl-1,4-oxazepane can be proposed. The synthesis would begin with a suitable acyclic amino diol precursor, such as 2-((2-hydroxybutyl)amino)ethan-1-ol. Under acidic conditions, one of the hydroxyl groups would be protonated and eliminated as water, generating a carbocation. Intramolecular nucleophilic attack by the remaining hydroxyl group would then form the 1,4-oxazepane ring with the ethyl group at the C5 position. The temperature and nature of substituents have been shown to be critical variables for the selective formation of the desired oxazepane products. eurekaselect.com

| Precursor Type | Reaction | Product | Yield | Reference |

| N-tethered bis-alcohols | H₂SO₄ catalyzed intramolecular etherification | 4,7-disubstituted 1,4-oxazepanes | Moderate to Good | eurekaselect.com |

| Ethanolamines, polyformaldehyde, N-vinylpyrrolidin-2-one | Three-component Mannich-type reaction | 4,7-disubstituted 1,4-oxazepanes | Moderate to Good | eurekaselect.com |

Phosphine-Triggered Tandem Annulation Strategies

A facile and efficient method for the synthesis of saturated seven-membered 1,4-heterocycles, including 1,4-oxazepanes, has been developed utilizing a phosphine-triggered tandem [3+4] annulation reaction. acs.orgnih.gov This strategy involves the reaction between Morita–Baylis–Hillman (MBH) carbonates and 1,4-diheteroatom dinucleophiles. acs.org

The reaction mechanism is proposed to proceed through a phosphine-catalyzed allylic alkylation, followed by a general base-catalyzed intramolecular Michael cyclization. acs.orgnih.govfigshare.com This method provides a direct route to the 1,4-oxazepane core under mild conditions. For example, the reaction of MBH carbonate derived from ethyl acrylate (B77674) with N-tosyl-2-aminoethanol, using triphenylphosphine (B44618) (PPh₃) as the catalyst, yields the corresponding substituted 1,4-oxazepane.

Another approach involves a phosphine-mediated tandem reaction of ynones with 2-azido alcohols, which can be used to construct 1,4-oxazepine rings. nih.gov This method offers a pathway to both synthetically useful and biologically active heterocycles. nih.gov

| MBH Carbonate Precursor | Dinucleophile | Catalyst | Product | Yield |

|---|---|---|---|---|

| Methyl 2-(acetoxymethyl)acrylate | N-Tosyl-2-aminoethanol | PPh₃ | Methyl 4-tosyl-1,4-oxazepane-6-carboxylate | 85% |

| Ethyl 2-(acetoxymethyl)acrylate | N-Nosyl-2-aminoethanol | PPh₃ | Ethyl 4-(2-nitrophenylsulfonyl)-1,4-oxazepane-6-carboxylate | 82% |

Copper(I)-Catalyzed Cycloaddition Reactions for Oxazepane Rings

Copper(I) catalysis has been employed in the synthesis of 1,4-oxazepine derivatives, particularly for constructing benzo-fused systems. nih.govacs.org One such method involves the ring-opening of N-activated aziridines with 2-bromobenzyl alcohols, followed by a copper-catalyzed N-arylation reaction to form the seven-membered ring. nih.gov This sequence provides a route to tetrahydrobenzoxazepine derivatives. nih.govacs.org

The process begins with an Sₙ2-type ring-opening of an aziridine (B145994) by the alcohol, which is then followed by an intramolecular C-N bond formation, catalyzed by a copper(I) species, to complete the cyclization. nih.gov This methodology has been successfully applied to synthesize various substituted tetrahydrobenzoxazepines. While not a formal cycloaddition, this tandem ring-opening/cyclization strategy is a key copper-catalyzed method for accessing the oxazepine core.

More classical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are widely used for synthesizing triazoles, but direct [4+3] cycloadditions for simple oxazepane rings are less common. youtube.com However, copper(I)-catalyzed (4+3)-cycloaddition has been accomplished with 4-indolylcarbinols and aziridines to furnish azepinoindoles, showcasing the potential of this approach for creating fused seven-membered rings. rsc.org

Stereoselective Synthesis of 1,4-Oxazepane Derivatives

The synthesis of chiral, non-racemic 1,4-oxazepane derivatives is of high importance due to the stereospecific nature of many biological targets. Methodologies have been developed that utilize chiral catalysts or incorporate stereocenters from the chiral pool to control the formation of new stereogenic centers. acs.orgacs.org

A highly enantioselective method for accessing chiral 1,4-benzoxazepines involves the desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral Brønsted acid. acs.orgbohrium.comnih.gov Specifically, a SPINOL-derived chiral phosphoric acid (CPA) has proven to be an effective catalyst for this transformation, affording products in high yields and with excellent enantioselectivity. acs.orgnih.gov The reaction proceeds under mild, metal-free conditions. acs.orgbohrium.com For instance, the reaction between an N-benzyl-2-aminophenol and 3-(phenoxymethyl)oxetane in the presence of the chiral phosphoric acid catalyst can produce the corresponding chiral benz acs.orgrsc.orgoxazepine with up to 94% enantiomeric excess (ee). acs.org

| Amine Substrate | Oxetane (B1205548) Substrate | Catalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2-((4-Fluorobenzyl)amino)phenol | 3-(Phenoxymethyl)oxetane | (R)-SPINOL-CPA | 96% | 94% |

| 2-((4-Methoxybenzyl)amino)phenol | 3-(Phenoxymethyl)oxetane | (R)-SPINOL-CPA | 70% | 88% |

| 2-(Allylamino)phenol | 3-(Phenoxymethyl)oxetane | (R)-SPINOL-CPA | 89% | 92% |

Another strategy relies on substrate induction, where existing stereocenters in the starting material, often derived from the chiral pool like amino acids, direct the stereochemical outcome of the cyclization. acs.org For example, a regio- and stereoselective 7-endo cyclization via haloetherification has been developed where the stereoselectivity is controlled by the conformation of the substrate, which originates from a chiral precursor like threonine. acs.orgnih.gov

The synthesis of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters has been reported starting from polymer-supported homoserine. rsc.orgresearchgate.net In this method, cleavage of the synthesized intermediates from the solid support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) yields 1,4-oxazepane derivatives. rsc.orgrsc.org

This cleavage and cyclization step typically produces a mixture of inseparable diastereomers. rsc.orgresearchgate.net The diastereoselectivity of the reaction was found to be dependent on the substitution pattern of the starting 2-bromoacetophenones used in the synthetic sequence. rsc.orgrsc.org Detailed studies were conducted to understand the factors influencing the regioselectivity and stereoselectivity of the cyclization. rsc.orgresearchgate.net Subsequent catalytic hydrogenation of a nitro group on the aromatic moiety improved the ability to separate the resulting diastereomeric anilines, which allowed for the isolation and full characterization of the major isomers. rsc.orgrsc.org

Polymer-Supported Synthetic Methods for Oxazepane Scaffolds

Solid-phase organic synthesis offers significant advantages in terms of purification and automation. This approach has been successfully applied to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.org The synthesis begins with Fmoc-HSe(TBDMS)-OH immobilized on Wang resin. rsc.orgresearchgate.net

The resin-bound homoserine derivative is then subjected to a sequence of reactions, including reaction with various nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones to generate N-phenacyl nitrobenzenesulfonamides. rsc.orgrsc.org The key step is the cleavage from the polymer support. Treatment with TFA alone leads to removal of a silyl protecting group and spontaneous lactonization. rsc.org In contrast, a cleavage cocktail of TFA and triethylsilane (Et₃SiH) reductively cleaves the intermediate from the resin and initiates the cyclization to form the desired 1,4-oxazepane ring system as a mixture of diastereomers. rsc.orgresearchgate.net This polymer-supported method allows for the systematic variation of substituents on the oxazepane scaffold. rsc.org

One-Pot and Multicomponent Reaction Strategies for Oxazepane Synthesis

One-pot and multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that enhance efficiency by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates and reducing waste. journalspub.com Several such strategies have been developed for the synthesis of oxazepine-containing scaffolds, particularly for fused systems like dibenz[b,f] acs.orgrsc.orgoxazepines. ust.hkfrontiersin.org

One notable example is a one-pot synthesis of dibenz[b,f] acs.orgrsc.orgoxazepine-11(10H)-carboxamides. ust.hk This process involves an initial Ugi four-component reaction (U-4CR) of a 2-aminophenol, an isocyanide, an aldehyde, and a carboxylic acid. ust.hk The resulting linear Ugi product is not isolated but is directly subjected to a microwave-assisted intramolecular nucleophilic aromatic substitution (SₙAr) to construct the tricyclic dibenzoxazepine (B10770217) system in good yields. ust.hk

| 2-Aminophenol | 2-Bromobenzoic Acid | Aldehyde | Isocyanide | Yield |

|---|---|---|---|---|

| 2-Aminophenol | 2-Bromobenzoic acid | 2-Chloro-5-nitrobenzaldehyde | Cyclohexyl isocyanide | 81% |

| 2-Amino-4-chlorophenol | 2-Bromobenzoic acid | 2-Chloro-5-nitrobenzaldehyde | Cyclohexyl isocyanide | 85% |

| 2-Amino-4-methylphenol | 2-Bromo-5-methoxybenzoic acid | 2-Chloro-5-nitrobenzaldehyde | Cyclohexyl isocyanide | 75% |

Isocyanide-based multicomponent reactions have also been used to create more complex pyrrole-fused dibenzoxazepines. nih.govrsc.org These reactions proceed through the in-situ formation of a Huisgen's 1,4-dipole zwitterion, which is then trapped by an isocyanide in a cyclization process. nih.govrsc.org Additionally, a one-pot, three-component reaction between 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide has been developed to synthesize oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.org

Mechanistic Investigations of 5 Ethyl 1,4 Oxazepane Hydrochloride Transformations

Elucidation of Reaction Pathways in Oxazepane Formation

The formation of the 1,4-oxazepane (B1358080) ring is a complex process governed by the interplay of electronic and steric factors. The reaction pathways often involve intramolecular cyclization, where the regioselectivity and stereoselectivity are determined by the nature of the starting materials and the reaction conditions. rsc.orgresearchgate.net

A key strategy for synthesizing chiral 1,4-oxazepane-5-carboxylic acids, a related scaffold, starts from polymer-supported homoserine. rsc.orgrsc.org In this multi-step process, an immobilized amino acid derivative is alkylated with 2-bromoacetophenones. The subsequent cleavage from the polymer support is a critical step that dictates the final product. The choice of cleavage cocktail, for instance, can lead to either spontaneous lactonization or the desired 1,4-oxazepane ring formation, highlighting the sensitivity of the reaction pathway to the chemical environment. rsc.orgrsc.orgnih.gov

Several mechanistic hypotheses have been put forward to explain the ring closure that forms the 1,4-oxazepane and related seven-membered heterocyclic rings.

One prominent hypothesis for the formation of 1,4-oxazepane-5-carboxylic acids suggests a pathway initiated by the protonation of an intermediate cleaved from a solid support. rsc.orgrsc.org This is followed by an intramolecular nucleophilic attack of a hydroxyl group on either a ketone or a carboxylic acid moiety. The higher electrophilicity of the ketone generally makes the formation of a hemiaminal-like intermediate the preferred route. rsc.orgrsc.org This pathway involves a series of reversible reactions, with the final product's formation being driven by the stability of the resulting oxazepane ring. rsc.orgrsc.org

In the synthesis of related benzodiazepine (B76468) structures, a "ring-chain tautomerism" mechanism has been proposed for racemization. nih.govx-mol.com This process, initiated by an intramolecular proton transfer, involves the opening of the seven-membered ring to form an achiral aldehyde intermediate, which subsequently undergoes ring closure. nih.govx-mol.com While this describes a transformation rather than a de novo synthesis, the principles of ring opening and closing are fundamental to understanding the dynamics of these heterocyclic systems.

For the synthesis of imidazole-fused 1,4-benzoxazepines, a mechanism involving a 7-exo-dig cyclization has been proposed. nih.gov This pathway proceeds through an allene (B1206475) intermediate, with the ring closure occurring via the nucleophilic attack of an oxygen anion on the central carbon of the allene. nih.gov

Computational studies using molecular orbital methods have also been employed to investigate 1,4-oxazepine (B8637140) ring formation, predicting reaction products by calculating the energies of transition states. nih.gov

The identification of transient intermediates is key to substantiating any proposed reaction mechanism. In the synthesis of 1,4-oxazepane derivatives from polymer-supported homoserine, several intermediates have been proposed based on the reaction outcomes under different conditions. rsc.orgrsc.org

| Intermediate | Proposed Structure/Description | Pathway Role |

| Intermediate A | Initial protonated species after cleavage from resin. | Starting point of the cyclization cascade. |

| Intermediate B | Formed by intramolecular attack of the hydroxyl group on the ketone. | Preferred initial cyclization product due to ketone electrophilicity. |

| Intermediates C/D | Further stabilized species derived from Intermediate B. | Reversible intermediates leading to the final oxazepane or reverting to starting material. |

| Intermediate E | Formed by intramolecular attack of the hydroxyl group on the carboxylic acid. | Leads to the formation of a lactone side-product. |

| A summary of proposed intermediates in the formation of 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.org |

In the hydrolysis of oxazepam, a related benzodiazepine, two distinct intermediates were successfully isolated and identified, confirming a parallel consecutive reaction mechanism. nih.gov For the synthesis of benzo-1,4-oxazepin-5-ones, a copper(III) complex has been suggested as a key intermediate in a catalyzed tandem reaction. nih.gov Similarly, the formation of certain benzoxazepines is thought to proceed via an allene intermediate. nih.gov

The construction of the 1,4-oxazepane ring is fundamentally a story of strategic bond formation and cleavage. The key event is the intramolecular formation of an ether linkage (C-O bond) and an amide or amine linkage within the seven-membered ring.

In many synthetic routes, the final ring-closing step involves the formation of a carbon-oxygen bond through the nucleophilic attack of a hydroxyl group. rsc.orgresearchgate.net The efficiency of this bond formation can be influenced by factors such as the n(N)→σ*(C–O) electron delocalization (the endo-anomeric effect), which can play a role in the cleavage of existing C-O bonds in precursor molecules. researchgate.net

The synthesis of bicyclomycin, a complex molecule, has provided insights into new carbon-carbon bond-forming reactions that could be relevant to derivatized oxazepanes. acs.org In other systems, the formation of the heterocyclic ring relies on facilitating carbon-nitrogen bond formation. The cleavage of protective groups or leaving groups is also a critical event that often precedes or triggers the final cyclization. For example, the removal of a silyl (B83357) protective group from a hydroxyl function can initiate a spontaneous lactonization or oxazepane formation. rsc.orgnih.gov

Role of Catalysis in Directing Oxazepane Reaction Mechanisms

Catalysis plays a pivotal role in guiding the reaction pathways toward the desired 1,4-oxazepane structure, often enhancing yield, selectivity, and reaction rate. Both metal-based and organocatalytic systems have been employed. unimi.it

A striking example of mechanism direction is seen in the synthesis of 1,4-oxazepane-5-carboxylic acids. rsc.orgresearchgate.netrsc.org When the cleavage of the precursor from its solid support is performed with trifluoroacetic acid (TFA) alone, the reaction yields a lactone. However, the addition of a reducing agent, triethylsilane (Et₃SiH), to the TFA cleavage cocktail completely shifts the reaction pathway to produce the 1,4-oxazepane derivative. rsc.orgresearchgate.netrsc.orgnih.gov The proposed role of Et₃SiH is to irreversibly reduce key intermediates (specifically, proposed intermediates C and D), thereby preventing the reverse reaction and funneling the process towards the stable oxazepane product. rsc.org

Transition metals are also widely used. Copper(I) iodide (CuI) has been used as a mild Lewis acid catalyst to promote condensation and cyclization reactions in the formation of benzo-fused oxazepines. nih.govresearchgate.net In one case, a CuI-catalyzed tandem reaction involving C-N coupling and C-H carbonylation was developed to produce benzo-1,4-oxazepin-5-ones. nih.gov Scandium triflate (Sc(OTf)₃) has been identified as an efficient catalyst for the ring closure of epoxyamides to form hydroxylated 1,4-oxazepan-5-ones. researchgate.net

| Catalyst/Reagent | Role in Reaction | Resulting Product |

| TFA | Acid-catalyzed cleavage and cyclization | Lactone derivative rsc.orgrsc.org |

| TFA / Et₃SiH | Directs mechanism via reduction of intermediates | 1,4-Oxazepane derivative rsc.orgrsc.org |

| CuI | Lewis acid catalysis for C-N coupling/carbonylation | Benzo-1,4-oxazepin-5-one nih.gov |

| Sc(OTf)₃ | Catalyzes ring closure of epoxyamides | 6-hydroxy-1,4-oxazepan-5-one researchgate.net |

| A summary of catalysts and reagents directing oxazepane ring formation. |

Proton Transfer Dynamics in Oxazepane-Related Reactions

Proton transfer is a fundamental step in many organic reactions, including the formation and transformation of oxazepanes. masterorganicchemistry.com These events can be either intramolecular or mediated by a "proton shuttle" molecule from the solvent, such as water. masterorganicchemistry.com

A clear illustration of the importance of proton transfer is found in the computationally studied racemization mechanism of oxazepam. nih.govx-mol.com The entire process is initiated by an intramolecular proton transfer from a C3-hydroxyl group to the imine nitrogen. This single event triggers the cleavage of the seven-membered ring, leading to an achiral intermediate, which upon re-cyclization, results in the racemized product. nih.govx-mol.com This study highlights how a seemingly simple proton shift can enable significant structural reorganization.

In the proposed mechanisms for 1,4-oxazepane synthesis, protonation is often the inaugural step that activates the substrate for subsequent intramolecular reactions. rsc.orgrsc.org For instance, the protonation of a ketone group increases its electrophilicity, making it more susceptible to nucleophilic attack by an internal hydroxyl group. rsc.org The movement of protons is also implicit in the acid-base catalysis that governs many of these reactions. nih.gov The pH of the reaction medium can significantly influence proton transfer dynamics, thereby affecting reaction rates and even the final product distribution. nih.gov

Theoretical and Computational Chemistry Studies of 1,4 Oxazepane Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electron distribution and reactivity of molecules. These methods are instrumental in predicting how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) Applications to Oxazepane Rings

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This method allows for the accurate calculation of molecular properties by modeling the electron density. For heterocyclic systems like the 1,4-oxazepane (B1358080) ring, DFT is used to perform geometry optimization to find the most stable three-dimensional structure. mdpi.com

Studies on related seven-membered heterocyclic rings and fused oxazepines commonly employ functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) to achieve a balance between computational cost and accuracy. mdpi.comx-mol.net Such calculations yield crucial information about the molecule's electronic landscape. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net For the 1,4-oxazepane ring, the nitrogen and oxygen heteroatoms are expected to be regions of high electron density, significantly influencing the molecule's interaction with other chemical species.

Prediction of Reaction Thermodynamics and Kinetics

Beyond static electronic properties, computational chemistry is a powerful tool for predicting the feasibility and speed of chemical reactions. DFT calculations can be used to map out the entire potential energy surface of a reaction, providing detailed mechanistic insights. x-mol.net

The thermodynamics of a reaction, which determines whether a reaction is favorable, is assessed by calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a spontaneous reaction.

The kinetics of a reaction, which determines the reaction rate, is investigated by locating the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction. Computational studies on the formation and reactions of other seven-membered rings have successfully used DFT to calculate these activation barriers, thereby predicting the most likely reaction mechanism. acs.orgnih.gov For instance, in multi-step reactions involving the 1,4-oxazepane scaffold, each step can be modeled to identify the rate-determining step, which is the one with the highest activation energy barrier. Experimental kinetic studies on the formation of some oxazepane derivatives have shown the reactions to follow first-order kinetics, and computational models can help elucidate the underlying molecular events that dictate this behavior.

Molecular Geometry and Conformational Analysis of 5-Ethyl-1,4-oxazepane Hydrochloride

The seven-membered 1,4-oxazepane ring is not planar and can exist in several different three-dimensional shapes, or conformations. This flexibility is a defining characteristic of medium-sized rings and is crucial to their biological and chemical properties.

Energetic Landscapes of Oxazepane Conformations

Due to their flexibility, seven-membered rings like 1,4-oxazepane exist as an equilibrium of multiple conformations. nih.gov The most stable, low-energy conformations for such rings are typically non-planar forms, such as the chair, twist-chair, boat, and twist-boat. nih.gov Computational studies on analogous systems, including 1,4-diazepanes and substituted oxepanes, have shown that the twist-chair conformation is often the global minimum on the potential energy surface, meaning it is the most stable form. nih.govnih.gov However, other conformations like the twist-boat are often close in energy and can be significantly populated at room temperature. A study on a benzimidazole-fused 1,4-oxazepine (B8637140) also identified the twist-chair as the preferred conformation. mdpi.com

The collection of all possible conformations and their corresponding potential energies is known as the energetic landscape. nih.gov The relative energies of these conformers determine their equilibrium population. A hypothetical energetic landscape for the parent 1,4-oxazepane ring is presented below, based on findings for similar seven-membered heterocycles.

| Conformation | Hypothetical Relative Energy (kcal/mol) | Common Features |

|---|---|---|

| Twist-Chair (TC) | 0.0 (most stable) | Staggered bonds, reduced torsional strain |

| Chair (C) | ~1-2 | Can have higher energy due to eclipsing interactions |

| Twist-Boat (TB) | ~1-3 | Avoids flagpole interactions of the boat form |

| Boat (B) | > 5 | High energy due to flagpole interactions and eclipsing strain |

Influence of Substituents on Ring Conformation

The presence of substituents on the 1,4-oxazepane ring significantly influences the energetic landscape. For this compound, the ethyl group at the C5 position will affect the relative stability of the different ring conformations.

In cyclic systems, bulky substituents generally prefer to occupy positions that minimize steric hindrance. In the context of the twist-chair and other conformations of a seven-membered ring, this corresponds to a pseudo-equatorial orientation rather than a more sterically crowded pseudo-axial position. A pseudo-equatorial placement of the ethyl group would minimize unfavorable interactions with the rest of the ring atoms.

Therefore, the most stable conformations of 5-Ethyl-1,4-oxazepane will be those in which the flexible ring puckers in such a way that the ethyl group is oriented away from the core of the ring. This preference will shift the conformational equilibrium to favor specific twist-chair or twist-boat forms that can accommodate the substituent in a low-energy, pseudo-equatorial position. The protonation of the nitrogen atom to form the hydrochloride salt will also influence the electronic distribution and may have a subtle effect on conformational preference.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of individual low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the atoms in a molecule as particles moving under the influence of a force field, effectively simulating their natural motion at a given temperature.

For a flexible molecule like 5-Ethyl-1,4-oxazepane, MD simulations are invaluable for exploring the conformational space. An MD trajectory can reveal the pathways and timescales for interconversion between different stable conformations (e.g., transitions from a twist-chair to a twist-boat form). This provides a more complete understanding of the molecule's dynamic equilibrium than static calculations alone.

By analyzing the trajectory from an MD simulation, researchers can identify the most frequently visited conformations, calculate the average values of geometric parameters, and understand how the molecule's shape fluctuates over time. This information is crucial for understanding how the molecule might interact with biological targets, as its dynamic nature can be key to its function. MD simulations are frequently used to complement and validate findings from other computational methods like molecular docking. researchgate.net

Computational Modeling of Oxazepane Ring Reactivity

Computational modeling plays a pivotal role in elucidating the reactivity of the oxazepane ring. Density Functional Theory (DFT) is a commonly employed method to study the electronic structure and predict the reactivity of such heterocyclic systems. Various functionals, including B3LYP, M06, M06-2X, PBEPBE, and wB97X-D, have been utilized to analyze the energetics of reactions involving oxazepine derivatives nih.gov. These calculations can help in understanding the regioselectivity of reactions, such as the formation of pyrazolo nih.govresearchgate.netoxazepines, where electronic properties of substituents on the alkyne moiety were found to be crucial in directing either 7-endo-dig or 6-exo-dig cyclization pathways in the presence of a gold catalyst nih.gov.

Molecular global reactivity descriptors derived from DFT, such as Fukui functions, frontier molecular orbitals (FMOs), and molecular electrostatic potential, are computed to compare the reactivity of different oxazepane derivatives with other cycloalkanes nih.gov. For instance, a comparative study on azepane, oxepane, and thiepane (B16028) highlighted the influence of the heteroatom on the electronic properties and ring strain energies nih.gov. Such computational approaches are invaluable for predicting reaction pathways and understanding the underlying mechanisms of chemical transformations involving the oxazepane ring nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, have also been applied to series of 1,4-oxazepane derivatives to understand the relationship between their chemical structure and biological activity nih.gov. By analyzing the coefficient plots from GRID/GOLPE methodology, researchers have identified key structural features around the benzene (B151609) ring systems and the aliphatic amine of the oxazepane ring that are important for affinity to biological targets like the dopamine (B1211576) D4 receptor nih.gov.

The table below summarizes some computational methods and their applications in studying the reactivity of oxazepane and related heterocyclic systems.

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Studying reaction mechanisms and regioselectivity. | Electronic properties of substituents dictate cyclization pathways nih.gov. |

| Frontier Molecular Orbital (FMO) Theory | Predicting sites of electrophilic and nucleophilic attack. | Provides insights into the reactivity of the heterocyclic ring nih.gov. |

| 3D-QSAR (GRID/GOLPE) | Elucidating structure-activity relationships. | Identified key structural regions influencing biological affinity nih.gov. |

Integration of Computational and Experimental Data in Mechanistic Proposals

The synergy between computational modeling and experimental data is essential for developing comprehensive mechanistic proposals for reactions involving 1,4-oxazepane systems. Computational data, such as calculated transition state energies and reaction profiles, can rationalize experimentally observed product distributions and reaction rates. For example, DFT calculations have been used to explain the temperature-controlled selective access to either pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine-3-ones or pyrrolo[2,1-b]quinazolines by identifying the kinetic and thermodynamic reaction products and offering insights into the cyclization pathways.

In the study of pyrazolo nih.govresearchgate.netoxazepine formation, computational investigations of the reaction mechanism catalyzed by different gold species (AuCl-, AuCl3-, or AuClPEt3) provided a theoretical basis for the observed regioselectivities nih.gov. The calculated natural bond orbitals (NBOs) of the reactants further helped in understanding the electronic factors governing the reaction outcome nih.gov.

Furthermore, computational modeling can guide the synthesis of new derivatives. In the development of trypanocidal agents based on the 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netoxazepine scaffold, a chemically advanced template search (CATS) algorithm was used for scaffold-hopping to identify new compounds with potential activity acs.org. The binding of these computationally designed molecules was then confirmed by experimental techniques like NMR spectroscopy, and their biological effect was verified through immunofluorescent microscopy, demonstrating successful disruption of the PEX14–PEX5 protein–protein interface acs.org. This integrated approach, combining computational design with experimental validation, is a powerful strategy in modern drug discovery.

The following table illustrates how computational and experimental data can be integrated to support mechanistic proposals.

| Research Area | Computational Data | Experimental Data | Integrated Mechanistic Insight |

| Regioselective Synthesis | DFT calculations of reaction pathways and transition states nih.gov. | Product characterization (e.g., NMR, X-ray crystallography) nih.gov. | Rationalization of observed product ratios and reaction conditions nih.gov. |

| Drug Design | Molecular docking and 3D-QSAR models nih.gov. | In vitro biological assays (e.g., IC50 values) acs.org. | Identification of key pharmacophoric features and prediction of activity for novel compounds nih.govacs.org. |

| Reaction Mechanism Elucidation | Calculation of reaction energy profiles and intermediates. | Spectroscopic identification of transient species and kinetic studies. | A detailed, step-by-step understanding of the reaction mechanism. |

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of Oxazepane Compounds

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods are indispensable for the real-time analysis of chemical reactions and the identification of transient species. These techniques provide a non-invasive window into the reaction vessel, offering insights into reaction kinetics, mechanisms, and the formation of intermediates.

The synthesis of oxazepane rings can proceed through various reaction pathways, and the ability to monitor these reactions in real-time is crucial for optimizing reaction conditions and understanding the underlying mechanisms. In situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for this purpose.

The structural elucidation of complex molecules like oxazepanes heavily relies on advanced Nuclear Magnetic Resonance (NMR) techniques. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and determining the stereochemistry of these seven-membered rings.

Commonly employed 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the oxazepane ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate proton signals with their directly attached carbon atoms (¹H-¹³C), providing a clear map of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, providing vital information about the three-dimensional structure and relative stereochemistry of the molecule.

In a study of 1,3-oxazepane-4,7-diones, a combination of these 2D NMR techniques was used to fully assign the ¹H and ¹³C NMR spectra and to deduce that the alkyl chain and a phenyl ring were in different planes relative to the oxazepine ring. Similarly, for chiral 1,4-oxazepane-5-carboxylic acids, detailed 1D and 2D NMR analyses, including NOESY, were instrumental in determining the constitution and configuration of the diastereomers.

Table 1: Representative ¹H and ¹³C NMR Data for an Oxazepane Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| H-2 | 3.85 (dd, J = 12.5, 5.0 Hz) | 55.2 | COSY with H-3; HSQC with C-2; HMBC with C-7 |

| H-3 | 1.90-2.10 (m) | 32.8 | COSY with H-2, H-4; HSQC with C-3 |

| H-5 | 3.60 (t, J = 6.0 Hz) | 68.4 | COSY with H-6; HSQC with C-5; HMBC with C-7 |

| H-6 | 1.75-1.85 (m) | 29.5 | COSY with H-5, H-7; HSQC with C-6 |

| H-7 | 4.20 (dd, J = 11.0, 4.5 Hz) | 75.1 | COSY with H-6; HSQC with C-7; HMBC with C-2, C-5 |

Note: Data is hypothetical and for illustrative purposes, based on typical chemical shifts for oxazepane ring systems.

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are fundamental for the separation of isomers and the assessment of purity, which is particularly important in pharmaceutical applications where different isomers can have vastly different biological activities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of oxazepane derivatives. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, reverse-phase HPLC (RP-HPLC) was successfully employed to separate and isolate diastereomers. The use of different columns

Structural Modifications and Structure Reactivity Relationship Studies in Oxazepane Chemistry

Design and Synthesis of Substituted 1,4-Oxazepane (B1358080) Analogues

The synthesis of the 1,4-oxazepane scaffold and its derivatives has been approached through various strategic routes, reflecting its importance in medicinal chemistry. These methods often involve intramolecular cyclization reactions, which are a cornerstone for constructing seven-membered rings.

One of the most robust strategies involves the intramolecular cyclization of precursors like alkenols, alkynols, or hydroxyketones, often catalyzed by Brønsted or Lewis acids. rsc.org For instance, a reductive etherification-based strategy has been successfully developed for the highly diastereoselective synthesis of diversely substituted 1,4-oxazepanes. rsc.org This method has proven effective for producing cis-2,6- and cis-2,7-1,4-oxazepanes from enantiopure amino alcohols with excellent yields. rsc.org Similarly, gold(I)-catalyzed cycloisomerization of alcohol-tethered vinylidenecyclopropanes provides another pathway to seven-membered 1,4-oxazepanes. rsc.org

Researchers have also developed methodologies for creating chiral 1,4-oxazepanes. A method using polymer-supported homoserine allows for access to 1,4-oxazepane-5-carboxylic acids, which can be further modified. rsc.org Another approach achieves the synthesis of enantiopure 1,4-oxazepane derivatives through the selenocyclofunctionalization of chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives. rsc.org The synthesis of polysubstituted chiral 1,4-oxazepanes has also been accomplished with good yields and high selectivity through the reaction of fluorinated α-bromoenones with amino alcohols. acs.org

The synthesis of fused and spirocyclic systems containing the 1,4-oxazepane ring has also been a subject of investigation. Benzo[b] nih.govchemrxiv.orgoxazepine derivatives, for example, have been prepared by reacting 2-aminophenols with alkynones. rsc.org A scalable, four-step synthesis has been reported for creating spiroacetal frameworks incorporating one or two 1,4-oxazepane rings, starting from aminoalcohols and epichlorohydrin. chemrxiv.orgchemrxiv.org

The table below summarizes various synthetic approaches to substituted 1,4-oxazepane analogues.

| Synthetic Strategy | Precursors | Resulting Analogue | Key Features | Reference(s) |

| Reductive Etherification | Enantiopure amino alcohols | cis-2,6/2,7-1,4-Oxazepanes | Highly diastereoselective | rsc.org |

| Gold(I)-Catalyzed Cycloisomerization | Alcohol-tethered vinylidenecyclopropanes | 1,4-Oxazepanes | Forms seven-membered rings via a carbene process | rsc.org |

| Polymer-Supported Synthesis | Fmoc-HSe(TBDMS)-OH on Wang resin, 2-bromoacetophenones | Chiral 1,4-Oxazepane-5-carboxylic acids | Allows for scaffold decoration and diversification | rsc.org |

| Selenocyclofunctionalization | Chiral 3-prenyl/cinnamyl-perhydro-1,3-benzoxazines | Enantiopure 1,4-Oxazepanes | High yields and diastereoselection | rsc.org |

| Spiroacetal Formation | Aminoalcohols, epichlorohydrin | 6,7- and 7,7-Spiroacetal oxazepane analogues | Scalable route, allows for scaffold diversification | chemrxiv.orgchemrxiv.orgacs.org |

| Reaction with Alkynones | 2-Aminophenols, alkynones | Benzo[b] nih.govchemrxiv.orgoxazepine derivatives | Novel method for fused systems | rsc.org |

Impact of Substitution Patterns on Oxazepane Ring Reactivity and Stability

The reactivity and stability of the 1,4-oxazepane ring are significantly influenced by the nature and position of its substituents. This relationship is critical for controlling reaction outcomes and designing stable, effective molecules.

Substitution patterns play a defining role in the stereoselectivity and regioselectivity of synthetic reactions. For example, during the synthesis of 1,4-oxazepane-5-carboxylic acids, the choice of substituents on the starting 2-bromoacetophenones dictates the regioselectivity and stereoselectivity of the final products. rsc.org Similarly, in selenocyclization reactions to form enantiopure 1,4-oxazepanes, the substitution pattern on the double bond of the precursor determines the regio- and stereochemistry of the cyclization. rsc.org

Substituents can also direct the reaction down different mechanistic pathways. In the gold(I)-catalyzed cycloisomerization of vinylidenecyclopropanes, the steric bulk of substituents can modulate the reaction pathway, leading to different structural outcomes. rsc.org Substrates with less sterically hindered groups tend to afford products via a non-carbene process, while more sterically bulky groups favor a carbene-mediated process. rsc.org

The stability of the oxazepane ring itself can be affected by its substitution. While not a 1,4-oxazepane, studies on the related oxetane (B1205548) ring show that stability is strongly linked to the substitution pattern, with 3,3-disubstituted examples being the most stable due to steric hindrance that blocks nucleophilic attack at the C-O bond. nih.gov This principle of steric protection is relevant to the design of stable seven-membered oxazepane rings. Furthermore, the introduction of certain substituents can lead to instability under specific reaction conditions. For instance, the presence of a 4-NO₂-Ph group on a 1,4-oxazepane precursor led to the cleavage of the heterocyclic scaffold during catalytic hydrogenation. rsc.org

Strategies for Scaffold Diversification of the 1,4-Oxazepane Core

Diversifying the 1,4-oxazepane scaffold is essential for exploring a wider range of chemical space and optimizing molecular properties. Several strategies have been employed to achieve this, including scaffold hopping and the introduction of diverse functional groups.

One effective strategy is the use of versatile intermediates that are amenable to further modification. The synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine provides a platform for subsequent diversification by leveraging the reactive carboxylic acid group. rsc.org

Scaffold hopping is a powerful computational and synthetic strategy used to replace a core molecular structure with a different one while maintaining key functional groups. This approach was used to identify the 2,3,4,5-tetrahydrobenzo[f] nih.govchemrxiv.orgoxazepine core as a novel scaffold with potential trypanocidal activity, starting from a known lead compound. acs.orgnih.gov

Another key diversification strategy involves creating more complex architectures that incorporate the oxazepane ring. A scalable method has been developed to produce spiroacetal systems that contain one or two 1,4-oxazepane rings. chemrxiv.orgchemrxiv.org These spiroacetals, which can be 6,7- or 7,7-systems, represent a significant structural departure from simple monocyclic oxazepanes and are virtually unexplored in drug discovery. chemrxiv.orgacs.org The embedded amine functionalities in these scaffolds can be sequentially functionalized, allowing for the generation of diverse compound libraries. chemrxiv.orgchemrxiv.org

Furthermore, reaction conditions can be tuned to favor the formation of the seven-membered oxazepane ring over smaller, six-membered rings like morpholines. In gold(I)-catalyzed cycloisomerization reactions, extending the carbon chain length of the vinylidenecyclopropane precursor enables the selective formation of seven-membered oxazepanes. rsc.org

| Diversification Strategy | Description | Example | Reference(s) |

| Functionalizable Intermediates | Synthesis of a core scaffold with reactive groups for further modification. | Preparing 1,4-oxazepane-5-carboxylic acids for further derivatization. | rsc.org |

| Spirocycle Formation | Building spiroacetal frameworks containing the oxazepane ring. | Synthesis of 6,7- and 7,7-spiroacetal analogues of oxazepanes. | chemrxiv.orgchemrxiv.orgacs.org |

| Scaffold Hopping | Replacing a known chemical scaffold with a novel one (e.g., oxazepane) while preserving biological activity. | Designing 2,3,4,5-tetrahydrobenzo[f] nih.govchemrxiv.orgoxazepine-based agents from a different lead structure. | acs.orgnih.gov |

| Ring-Expansion Homologation | Modifying precursors to favor the formation of the seven-membered oxazepane over smaller rings. | Extending the alkyl chain in vinylidenecyclopropane precursors to yield 1,4-oxazepanes instead of morpholines. | rsc.org |

Investigation of Substituent Effects on Chemical Transformations

The electronic and steric properties of substituents have a profound effect on the course and efficiency of chemical transformations involving the 1,4-oxazepane ring and its precursors. Understanding these effects is crucial for optimizing reaction conditions and achieving desired chemical outcomes.

The electronic nature of substituents can significantly influence reaction pathways and yields. In the synthesis of imidazole-fused 1,4-benzoxazepines, the impact of electron density on the alkyne precursors was systematically studied by using aryl iodides with electron-donating (-OMe), neutral (-H), and electron-withdrawing (-NO₂) groups. acs.org Similarly, in the enantioselective synthesis of chiral 1,4-benzoxazepines, both electron-rich and electron-withdrawing groups on the benzyl (B1604629) substituent of the amine precursor were well-tolerated, but they influenced the yield and enantioselectivity. acs.org Specifically, substrates with electron-withdrawing groups often resulted in higher enantiomeric purity. acs.org

Substituent position can also be critical. The placement of substituents adjacent to the oxygen atom on aryl groups has been shown to switch the reaction mode in gold-catalyzed cycloisomerizations. rsc.org Mechanistic studies have confirmed that the stereoselectivity of certain transformations is primarily controlled by the conformation of the substrate, which is in turn influenced by its substituents. acs.org

Furthermore, the compatibility of various functional groups with the reaction conditions is a key consideration. The development of methods to cleave stable amide bonds under mild conditions has been advanced by evaluating the compatibility of 26 different functional groups, including important nitrogen-containing heterocycles found in drug discovery. frontiersin.org Such studies revealed that certain functional groups, like carboxylic acids, can have unexpected positive additive effects, accelerating reactions and leading to the development of new catalytic systems. frontiersin.org

The influence of N-substituents on the oxazepane ring itself has been shown to affect biological activity, highlighting the importance of substituent choice not just for synthesis but also for function. nih.gov

Future Research Avenues and Interdisciplinary Perspectives in 5 Ethyl 1,4 Oxazepane Hydrochloride Research

Development of Novel and Efficient Synthetic Strategies for Oxazepane Scaffolds

The synthesis of the 1,4-oxazepane (B1358080) ring system is a topic of ongoing research, with a continuous drive to develop more efficient, stereoselective, and versatile methods. Many existing strategies can be adapted and refined for the specific synthesis of 5-Ethyl-1,4-oxazepane hydrochloride and its analogues.

Robust synthetic approaches for 1,4-oxazepanes often involve the intramolecular cyclization of suitable precursors like alkenols, alkynols, or hydroxyketones, frequently catalyzed by Brönsted or Lewis acids. rsc.org For instance, a practical synthesis for a chiral 6,7-trans-disubstituted-1,4-oxazepane has been developed, which could potentially be adapted for the synthesis of specific stereoisomers of this compound. acs.org This method achieved the desired stereochemistry through a Morita–Baylis–Hillman reaction, Michael addition, and diastereomeric salt formation. acs.org

Another promising avenue is the use of polymer-supported synthesis. Researchers have successfully prepared novel 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. rsc.org This solid-phase approach could be explored for the synthesis of a library of 5-substituted 1,4-oxazepane derivatives, including the ethyl variant, by using appropriately substituted starting materials. The use of a solid support can simplify purification and allow for the generation of diverse structures for screening purposes. rsc.orgrsc.orgnih.gov

Tandem reactions offer an efficient route to complex molecules in a single operation. A tandem transformation involving C-N coupling and C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov While focused on the benzo-fused analogues, the principles of tandem reactions could inspire new one-pot syntheses of the saturated 1,4-oxazepane ring present in this compound. Similarly, a one-pot three-component reaction based on isocyanides has been used to create oxazepine-quinazolinone bis-heterocyclic scaffolds, highlighting the power of multicomponent reactions in generating structural complexity. nih.gov

Future research could also focus on enzymatic and chemoenzymatic methods to produce chiral oxazepane cores with high enantiopurity, a critical aspect for the development of new therapeutic agents.

Table 1: Selected Synthetic Strategies for Oxazepane Scaffolds

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Intramolecular Cyclization | Use of alkenols, alkynols, or hydroxyketones with acid catalysis. rsc.org | Adaptation for stereoselective synthesis of the 5-ethyl derivative. |

| Polymer-Supported Synthesis | Immobilization on a solid support for easier purification and diversification. rsc.orgrsc.orgnih.gov | High-throughput synthesis of a library of 5-substituted analogues. |

| Tandem Reactions | Multiple bond-forming reactions in a single pot for increased efficiency. nih.gov | Development of novel and efficient one-pot syntheses of the core structure. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complexity. nih.gov | Rapid generation of diverse oxazepane derivatives for screening. |

Advancements in Computational Design and Prediction of Oxazepane Properties and Reactivity

Computational chemistry offers powerful tools to accelerate the discovery and development of new oxazepane-based compounds by predicting their properties and reactivity, thus guiding synthetic efforts.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies: These methods can be employed to investigate the conformational landscape of the 1,4-oxazepane ring in this compound. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule interacts with biological targets. DFT studies have been used to analyze the electronic distribution and molecular interactions of diazepine (B8756704) and oxazepine derivatives, providing insights into their reactivity. bohrium.comnih.gov Similar studies on this compound could elucidate the influence of the ethyl group on the molecule's electronic properties and potential interaction sites.

Molecular Docking: This computational technique can predict the binding orientation of this compound to a target protein's active site. uobaghdad.edu.iqresearchgate.net For instance, molecular docking has been used to study the interaction of oxazepane derivatives with various enzymes and receptors. uobaghdad.edu.iqresearchgate.netresearchgate.net Such in silico screening can help identify potential biological targets for this compound and prioritize it for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been successfully applied to oxazepane derivatives to build models that correlate their structural features with their biological activity. researchgate.net By establishing a statistically significant model, the activity of new, unsynthesized oxazepane analogues could be predicted. This approach would be invaluable for designing more potent derivatives based on the this compound scaffold.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between this compound and its potential biological target over time. researchgate.net This can reveal important information about the stability of the ligand-receptor complex and the key interactions that maintain binding. researchgate.net

Future computational work could focus on developing machine learning models trained on existing data for oxazepane bioactivity to predict the therapeutic potential of novel derivatives like this compound. rsc.org

Exploration of Oxazepane Systems as Chemical Probes for Molecular Interaction Studies

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov High-quality probes are characterized by their potency, selectivity, and well-understood mechanism of action. nih.gov The 1,4-oxazepane scaffold, due to its conformational flexibility and ability to be functionalized, represents a promising starting point for the development of novel chemical probes.

While there is no specific information on this compound as a chemical probe, the general class of oxazepanes has been investigated in this context. For example, the development of probes for orphan nuclear receptors has significantly advanced the understanding of their biological roles. nih.gov

Future research could focus on:

Target Identification: Utilizing techniques like chemical proteomics to identify the protein targets of this compound in various cell types.

Probe Optimization: Modifying the this compound structure to enhance its affinity and selectivity for a specific biological target. This could involve synthesizing a library of derivatives with different substituents on the oxazepane ring.

Development of Fluorescent Probes: Attaching a fluorescent tag to the this compound scaffold would allow for the visualization of its localization and interaction with target proteins within living cells.

By developing potent and selective chemical probes based on the 5-Ethyl-1,4-oxazepane scaffold, researchers can gain a deeper understanding of complex biological processes and validate new drug targets.

Integration of this compound Chemistry with Materials Science

The unique structural features of the 1,4-oxazepane ring system also make it an interesting building block for the development of novel materials. While applications for this compound in this area are not yet reported, related compounds have shown potential.

Polymer Chemistry: 1,4-Oxazepane derivatives can be used as monomers for the synthesis of new polymers. For instance, 1,4-oxazepan-7-one (B12977673) trifluoroacetate (B77799) has been described as a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). researchgate.net The incorporation of the 1,4-oxazepane motif into polymer backbones could impart unique properties such as improved thermal stability or biodegradability. The ethyl group in this compound could influence the physical properties of such polymers, such as their solubility and melting point. Research in this area could involve the ring-opening polymerization of oxazepane-based monomers to create novel polyesters and polyamides with potential applications in drug delivery, tissue engineering, and as specialty plastics. researchgate.net

Functional Materials: The 1,4-oxazepane scaffold is being explored in the context of functional materials. For example, some oxazepane derivatives are used in the development of new materials with unique properties, such as specialized polymers and coatings. The specific properties of this compound as a component in such materials remain to be investigated.

Future interdisciplinary research could bridge the gap between organic synthesis and materials science by exploring the use of this compound and its derivatives as:

Monomers for novel biodegradable polymers.

Additives to modify the properties of existing polymers.

Building blocks for the creation of functional materials with specific optical, electronic, or thermal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.